molecular formula C13H17NO5 B11815948 1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester

1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester

Cat. No.: B11815948
M. Wt: 267.28 g/mol
InChI Key: MVKLBOXROGSOLP-UHFFFAOYSA-N
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Description

1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique substituents, including a formyl group at the 5-position and ester groups at the 1- and 2-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester typically involves multi-step organic reactions. One common method involves the oxidation of pyrrole derivatives to introduce the formyl group, followed by esterification reactions to attach the tert-butyl and ethyl ester groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1,2-dicarboxylic acid, 5-formyl-, 1-(1,1-dimethylethyl) 2-ethylester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both formyl and ester groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

2-(3,3-dimethylbutoxycarbonyl)-5-formylpyrrole-1-carboxylic acid

InChI

InChI=1S/C13H17NO5/c1-13(2,3)6-7-19-11(16)10-5-4-9(8-15)14(10)12(17)18/h4-5,8H,6-7H2,1-3H3,(H,17,18)

InChI Key

MVKLBOXROGSOLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCOC(=O)C1=CC=C(N1C(=O)O)C=O

Origin of Product

United States

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